Cas no 1935332-24-3 (2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)

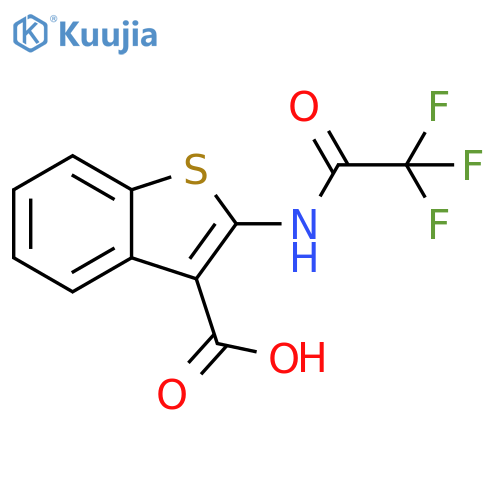

1935332-24-3 structure

商品名:2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-3-carboxylic acid, 2-[(2,2,2-trifluoroacetyl)amino]-

- 2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid

-

- インチ: 1S/C11H6F3NO3S/c12-11(13,14)10(18)15-8-7(9(16)17)5-3-1-2-4-6(5)19-8/h1-4H,(H,15,18)(H,16,17)

- InChIKey: LWVQWTFYINYYLL-UHFFFAOYSA-N

- ほほえんだ: C12=CC=CC=C1C(C(O)=O)=C(NC(C(F)(F)F)=O)S2

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150624-5.0g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-150624-2.5g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-150624-0.1g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 0.1g |

$591.0 | 2023-05-25 | ||

| Enamine | EN300-150624-1.0g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-150624-0.5g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-150624-250mg |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 250mg |

$498.0 | 2023-09-27 | ||

| Enamine | EN300-150624-50mg |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 50mg |

$455.0 | 2023-09-27 | ||

| Enamine | EN300-150624-10000mg |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 10000mg |

$2331.0 | 2023-09-27 | ||

| Enamine | EN300-150624-10.0g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-150624-0.05g |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid |

1935332-24-3 | 0.05g |

$563.0 | 2023-05-25 |

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1935332-24-3 (2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量